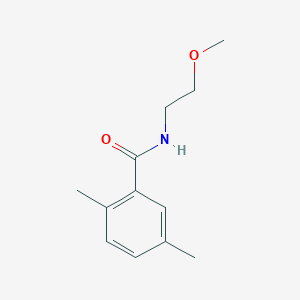![molecular formula C20H17BrN2O3S B4653781 2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide](/img/structure/B4653781.png)
2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide
Overview
Description
2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromobenzoyl group, a methoxyphenyl group, and a methylthiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromobenzoyl Intermediate: The starting material, 3-bromobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine (Et₃N) to form the 3-bromobenzoyl amide intermediate.
Thiophene Ring Formation: The intermediate is then subjected to a cyclization reaction with 2-acetylthiophene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the thiophene ring.
Final Amidation: The resulting product is then reacted with methylamine to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce specific functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring and benzoyl group
Reduction: Reduced derivatives of the carboxamide and benzoyl group
Substitution: Substituted derivatives of the bromobenzoyl group
Scientific Research Applications
2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide
- 2-[(3-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide
- 2-[(3-iodobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide
Uniqueness
2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide is unique due to the presence of the bromobenzoyl group, which imparts specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-12-10-17(19(25)22-15-6-8-16(26-2)9-7-15)20(27-12)23-18(24)13-4-3-5-14(21)11-13/h3-11H,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKYMZODZWCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(difluoromethyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653701.png)
![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4653707.png)

![methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B4653716.png)
![4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4653722.png)
![METHYL 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4653729.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4653730.png)
![4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine](/img/structure/B4653739.png)
![N-cyclopentyl-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4653746.png)


![N-(2,5-difluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4653769.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4653798.png)
![N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B4653806.png)
